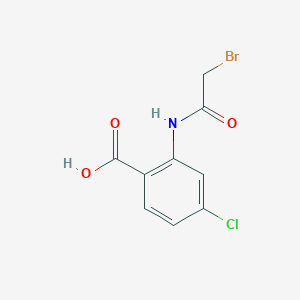

4-Chloro-2-(bromoacetamido)benzoic Acid

説明

Instead, extensive research exists on structurally related compounds, such as 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), 4-chloro-2-(1-naphthyloxyacetamido)benzoic acid (NBA), and 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid (LBA). These analogs, derived from the parent drug flufenamic acid, are potent inhibitors of the TRPM4 ion channel, a calcium-activated non-selective cation channel implicated in cardiovascular diseases, cancer, and neurodegeneration .

This article focuses on comparing these analogs, emphasizing their structural variations, pharmacological profiles, and research applications.

特性

分子式 |

C9H7BrClNO3 |

|---|---|

分子量 |

292.51 g/mol |

IUPAC名 |

2-[(2-bromoacetyl)amino]-4-chlorobenzoic acid |

InChI |

InChI=1S/C9H7BrClNO3/c10-4-8(13)12-7-3-5(11)1-2-6(7)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |

InChIキー |

YQMKCIJOOQTZCP-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1Cl)NC(=O)CBr)C(=O)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Features

The core structure of these compounds is a 4-chloro-2-substituted benzoic acid scaffold. Key differences lie in their acetamido side chains:

| Compound | Substituent on Acetamido Group | Key Structural Feature |

|---|---|---|

| CBA | 2-Chlorophenoxy | Chlorinated aromatic side chain |

| NBA | 1-Naphthyloxy | Bulky naphthalene ring |

| LBA | 4-Chloro-2-methylphenoxy-propanamido | Chlorinated methylphenoxy with propane linker |

| IBA | 3-Iodo-phenoxy (derivative of NBA) | Iodinated aromatic group for Cryo-EM studies |

Structural modifications influence lipophilicity, binding affinity, and species specificity. For instance, NBA’s naphthyloxy group enhances TRPM4 inhibition potency compared to CBA’s smaller chlorophenoxy group .

Pharmacological Profiles

2.2.1 Potency (IC50)

NBA’s superior potency is attributed to its naphthyloxy group, which likely improves hydrophobic interactions with TRPM4’s binding pocket . CBA, while less potent, exhibits remarkable selectivity, avoiding off-target effects on TRPM5, TRPM7, TRPV1, and voltage-gated channels .

2.2.2 Species Specificity

- NBA : Effective against both human and mouse TRPM4, making it suitable for cross-species studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。